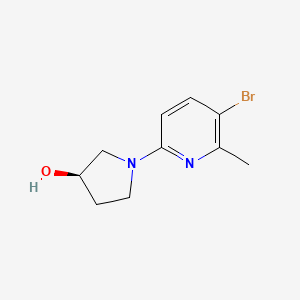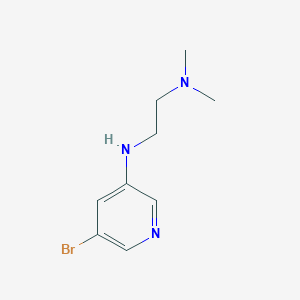
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid, also known as MPBC, is a novel compound that has gained attention due to its potential therapeutic properties. It belongs to the class of pyrrolidine carboxylic acids and has been studied extensively for its biological activity.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes neuronal survival and growth. In oncology, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In the brain, this compound has been shown to increase the levels of BDNF, which is involved in synaptic plasticity and neuronal survival. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, and its ability to modulate multiple pathways. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid. In neuroscience, this compound could be studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, this compound could be studied for its potential use as a chemotherapeutic agent or in combination with other drugs. In immunology, this compound could be studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention for its potential therapeutic properties. It has been studied extensively for its biological activity and has shown promising results in various fields, including neuroscience, oncology, and immunology. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Synthesis Methods
The synthesis of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid involves the reaction of 3-phenoxybenzyl bromide with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating. The yield of this compound is typically high, and the purity can be achieved by recrystallization.
Scientific Research Applications
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
properties
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(18(21)22)10-11-20(14-19)13-15-6-5-9-17(12-15)23-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWATRMXZXGQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)